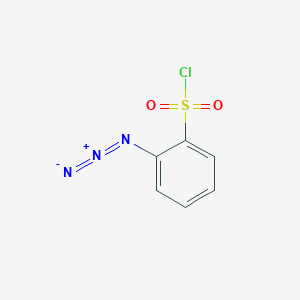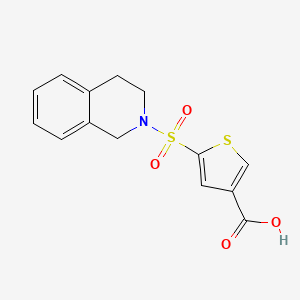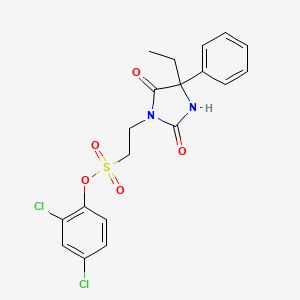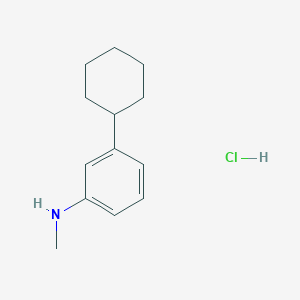![molecular formula C17H11BrO3S B2847507 2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone CAS No. 303148-58-5](/img/structure/B2847507.png)
2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone” is a chemical compound with the molecular formula C17H11BrO3S . It is also known by the IUPAC name 2-(2-(3-bromo-1H-1lambda3-thiophen-2-yl)-2-oxoethyl)-3-methylnaphthalene-1,4-dione . It has a molecular weight of 376.25 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1=CSC(=C1Br)C(=O)CSC#N . This indicates that the compound contains a thiophene ring (C1=CSC=C1Br) attached to an oxoethyl group (C(=O)CSC#N).Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 376.25 . Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have explored the synthesis and transformation of naphthoquinone derivatives, focusing on electrophilic substitution reactions and the synthesis of homologated analogs, revealing the compound's potential for further chemical modifications and applications in material science. For instance, the synthesis of thio-substituted aminonaphthoquinones demonstrates the compound's versatility in forming structures with potential biological activity, indicating its utility in medicinal chemistry and materials science (El’chaninov et al., 2014; Salunke-Gawali et al., 2014; Agarwal et al., 2016).
Catalytic and Antioxidative Properties
The compound's derivatives have been investigated for their catalytic performance, such as in the selective oxidation of 2-methylnaphthalene, highlighting its potential role in industrial applications. Moreover, the antioxidative properties of structurally related naphthoquinones, like thymoquinone, suggest potential for mitigating oxidative stress, which could inform the design of compounds with similar antioxidative benefits (Zang et al., 2020; Ragheb et al., 2009).
Photobiological Applications
Novel angular furo and thieno-quinolinones, including compounds structurally related to 2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone, have been synthesized for potential photochemotherapeutic applications. Their antiproliferative activity suggests a promising direction for developing new photobiological agents (Fossa et al., 2002).
Molecular Synthesis and Potential Anticancer Activity
The synthesis of diverse thio-substituted aminonaphthoquinones and the exploration of their cytotoxic activities against human cancer cell lines underline the compound's potential as a scaffold for developing novel anticancer agents. This reflects the broader applicability of naphthoquinone derivatives in therapeutic contexts (Yıldız & Tuyun, 2018; Brandy et al., 2012).
Propriétés
IUPAC Name |
2-[2-(3-bromothiophen-2-yl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO3S/c1-9-12(8-14(19)17-13(18)6-7-22-17)16(21)11-5-3-2-4-10(11)15(9)20/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFKFXFZHYHCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=C(C=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2847430.png)
![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2847431.png)
![N-butyl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2847432.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2847434.png)
![2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2847436.png)
![2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide](/img/structure/B2847438.png)

![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2847442.png)

![methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2847444.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2847447.png)